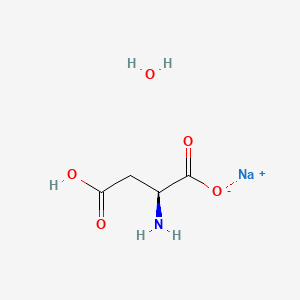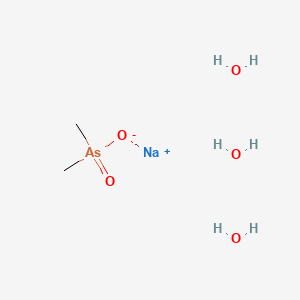
6-Bromo-1H-indazole-3-carbonitrile
Übersicht
Beschreibung
6-Bromo-1H-indazole-3-carbonitrile is a chemical compound with the CAS Number: 885278-24-0 . It has a molecular weight of 222.04 and is typically a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Bromo-1H-indazole-3-carbonitrile is represented by the linear formula C8H4BrN3 . More detailed structural analysis would require specific studies or computational modeling.Physical And Chemical Properties Analysis
6-Bromo-1H-indazole-3-carbonitrile is a solid at room temperature . The compound is typically stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Indazole derivatives have been synthesized and evaluated for their anticancer activities . The synthesized compounds were found to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate .
Antiangiogenic Activity
The same indazole derivatives were also tested for their potential to inhibit the proangiogenic cytokines associated with tumor development . Some compounds were found to be potent antiangiogenic agents against TNFα, VEGF, and EGF, whereas others showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition .
Antioxidant Activity
The indazole derivatives were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity . Some compounds have shown significant OH radical scavenging activities, also some were found to have a DPPH radical scavenging activity and others exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .
Synthetic Approaches
Recent strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Antimicrobial Activity
Indazole-containing heterocyclic compounds have been found to have moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Antihypertensive and Antidepressant Activity
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive and antidepressant agents .
Safety and Hazards
Zukünftige Richtungen
Recent advances in the synthesis of indazole derivatives have been summarized in the literature . These advances include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . These developments could potentially guide future research involving 6-Bromo-1H-indazole-3-carbonitrile.
Wirkmechanismus
Target of Action
6-Bromo-1H-indazole-3-carbonitrile is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The compound interacts with its targets by hindering their viability . This interaction results in the inhibition of the proangiogenic cytokines associated with tumor development . For instance, compound 11c, a derivative of 6-Bromo-1H-indazole-3-carbonitrile, was found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF .
Biochemical Pathways
The compound affects the biochemical pathways associated with cancer cell viability and angiogenesis . By inhibiting the viability of cancer cells and proangiogenic cytokines, the compound disrupts the pathways that promote tumor growth and development .
Result of Action
The result of the compound’s action is the inhibition of cancer cell viability and angiogenesis . This leads to a decrease in tumor growth and development . Additionally, the compound exhibits antioxidant activities, as evidenced by its ability to scavenge various radicals .
Eigenschaften
IUPAC Name |
6-bromo-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHCHQOAQMIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646555 | |
| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-indazole-3-carbonitrile | |
CAS RN |
885278-24-0 | |
| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















